molecular formula C13H21N2O8P B12929806 5-tert-Butyl-2'-deoxyuridine 5'-(dihydrogen phosphate) CAS No. 64374-85-2

5-tert-Butyl-2'-deoxyuridine 5'-(dihydrogen phosphate)

Cat. No.: B12929806
CAS No.: 64374-85-2
M. Wt: 364.29 g/mol
InChI Key: GYPVHXLSHFYJSR-IVZWLZJFSA-N
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Description

The compound ((2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring, a dihydropyrimidinone moiety, and a phosphate group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring and the dihydropyrimidinone moiety. The key steps include:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Synthesis of the Dihydropyrimidinone Moiety: This involves the condensation of urea with β-keto esters in the presence of catalysts such as Lewis acids.

    Coupling of the Two Moieties: The tetrahydrofuran ring and the dihydropyrimidinone moiety are coupled using reagents like phosphoryl chloride to introduce the phosphate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The dihydropyrimidinone moiety can be reduced to a tetrahydropyrimidine using reducing agents such as lithium aluminum hydride.

    Substitution: The phosphate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Tetrahydropyrimidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

((2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: shares similarities with other nucleoside analogs and phosphate-containing compounds.

Uniqueness

  • The unique combination of a tetrahydrofuran ring, a dihydropyrimidinone moiety, and a phosphate group sets this compound apart from others. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

64374-85-2

Molecular Formula

C13H21N2O8P

Molecular Weight

364.29 g/mol

IUPAC Name

[(2R,3S,5R)-5-(5-tert-butyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C13H21N2O8P/c1-13(2,3)7-5-15(12(18)14-11(7)17)10-4-8(16)9(23-10)6-22-24(19,20)21/h5,8-10,16H,4,6H2,1-3H3,(H,14,17,18)(H2,19,20,21)/t8-,9+,10+/m0/s1

InChI Key

GYPVHXLSHFYJSR-IVZWLZJFSA-N

Isomeric SMILES

CC(C)(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O

Canonical SMILES

CC(C)(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O

Origin of Product

United States

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